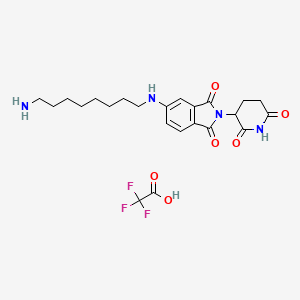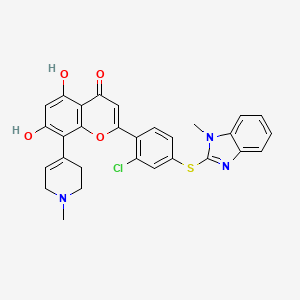![molecular formula C38H45N9O6S2 B15141476 [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate is a complex organic compound that features multiple functional groups, including amino, butylamino, pyrido[3,2-d]pyrimidinyl, nitropyridinyl, and disulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can be approached through a multi-step synthetic route. The key steps may include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the butylamino group: This can be done via nucleophilic substitution using butylamine.
Attachment of the phenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the disulfanyl linkage: This can be achieved through the reaction of a thiol with a suitable disulfide precursor.
Final assembly and formate addition: The final compound can be obtained by coupling the intermediate products and adding formic acid to form the formate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate can undergo various types of chemical reactions, including:
Oxidation: The amino and disulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Formation of oxides and sulfoxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study cellular processes, particularly those involving disulfide bonds and redox reactions.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-amino-4-(butylamino)pyrido[3,2-d]pyrimidine]
- [4-(butylamino)pyrido[3,2-d]pyrimidine]
- [5-nitropyridin-2-yl]disulfide
Uniqueness
The uniqueness of [4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Propriétés
Formule moléculaire |
C38H45N9O6S2 |
|---|---|
Poids moléculaire |
788.0 g/mol |
Nom IUPAC |
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate |
InChI |
InChI=1S/C37H43N9O4S2.CH2O2/c1-5-6-19-39-35-34-32(43-36(38)44-35)17-15-30(41-34)20-26-7-9-27(10-8-26)22-46(3,4)23-28-11-13-29(14-12-28)42-37(47)50-24-25(2)51-52-33-18-16-31(21-40-33)45(48)49;2-1-3/h7-18,21,25H,5-6,19-20,22-24H2,1-4H3,(H3-,38,39,42,43,44,47);1H,(H,2,3)/t25-;/m1./s1 |
Clé InChI |
UNONHPRCWDOFSQ-VQIWEWKSSA-N |
SMILES isomérique |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
SMILES canonique |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)






![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)




